While the specific synthesis of PGP-4008 is not detailed in the provided abstracts, a related study describes the synthesis of substituted N-aryl pyrollo-quinolines, which share structural similarities with PGP-4008 []. This synthesis involves a two-step process:
a) Formation of (E)-3-(2-nitrobenzylidene)-1- phenylpyrrolidine-2, 5-dione.b) Reductive isomerisation of the product from step (a) using iron in acetic acid to yield the substituted N-aryl pyrollo-quinolines [].
PGP-4008 acts as a selective antagonist of P-gp, a transmembrane protein responsible for effluxing a wide range of drugs from cells [, ]. By binding to P-gp, PGP-4008 inhibits its transport function, effectively increasing the intracellular accumulation of co-administered anticancer drugs [, ]. This increased drug concentration enhances the cytotoxic effect of the treatment and potentially overcomes MDR in cancer cells [, ].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7